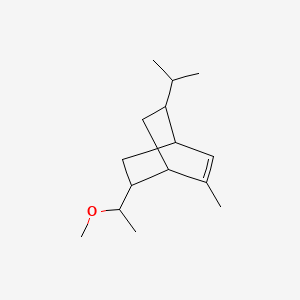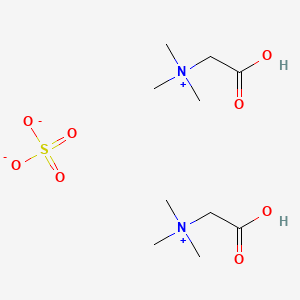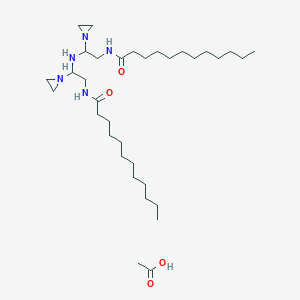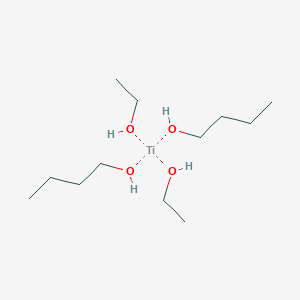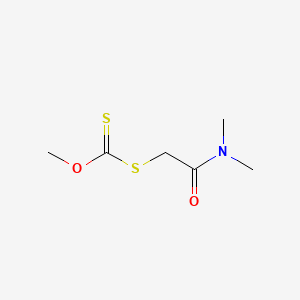
Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester is a chemical compound with the molecular formula C6H11NO2S2. This compound is known for its unique structure, which includes both a carbonodithioate group and a dimethylamino group. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester typically involves the reaction of carbonodithioic acid derivatives with dimethylamino compounds. One common method involves the esterification of carbonodithioic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester involves its interaction with various molecular targets. The carbonodithioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The dimethylamino group can interact with biological membranes and affect cellular processes. These interactions result in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbonodithioic acid, O,S-dimethyl ester: This compound has a similar structure but lacks the dimethylamino group.
Carbamodithioic acid, diethyl-, methyl ester: Another related compound with different alkyl groups attached to the dithioate moiety.
Uniqueness
Carbonodithioic acid, S-(2-(dimethylamino)-2-oxoethyl) O-methyl ester is unique due to the presence of both the carbonodithioate and dimethylamino groups, which confer distinct reactivity and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
3239-19-8 |
|---|---|
Fórmula molecular |
C6H11NO2S2 |
Peso molecular |
193.3 g/mol |
Nombre IUPAC |
O-methyl [2-(dimethylamino)-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C6H11NO2S2/c1-7(2)5(8)4-11-6(10)9-3/h4H2,1-3H3 |
Clave InChI |
AMYHSQFEQFWFFY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CSC(=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)

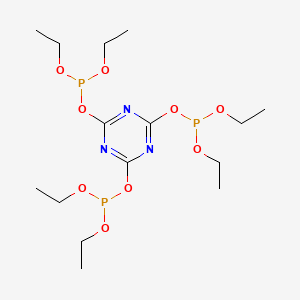
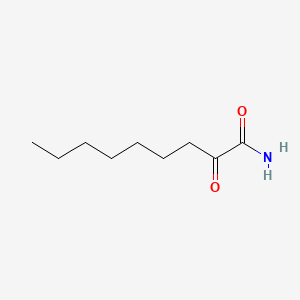
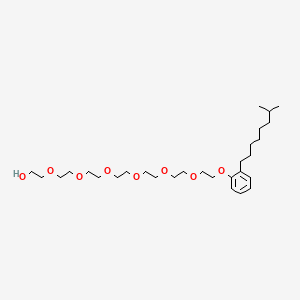
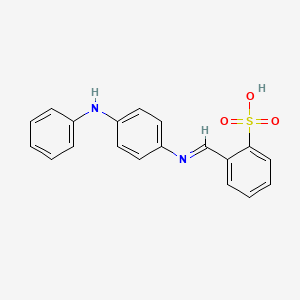
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
